3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester at the 1-position and a substituted aminoethyl-methyl-amino group at the 3-position. Its structural flexibility and functional groups make it a candidate for drug development, particularly in neurology and oncology .
Properties
IUPAC Name |
benzyl 3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMAWYXBSOEML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 164519-21-5, is a complex organic compound belonging to the class of amino acids and derivatives. Its unique structural characteristics, including a pyrrolidine ring and cyclopropyl group, suggest potential biological activities that warrant detailed exploration.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 317.39 g/mol. The presence of the amino-acetyl group and the benzyl ester moiety enhances its pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown IC50 values indicating effective inhibition against various cancer cell lines.
- Cholinesterase Inhibition : Related compounds have demonstrated potential as acetylcholinesterase inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, as evidenced by their ability to inhibit neutrophil migration in animal models.
Anticancer Activity
A study evaluated the antiproliferative effects of various pyrrolidine derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound displayed significant growth inhibition:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.85 |
| Compound B | A549 (Lung Cancer) | 4.53 |
| Compound C | HeLa (Cervical Cancer) | 3.0 |
These results indicate that the compound may possess promising anticancer properties.
Cholinesterase Inhibition
The cholinesterase inhibition assay showed that structurally similar compounds had varying levels of inhibitory activity:
| Compound | IC50 Value (nM) |
|---|---|
| Donepezil (Standard) | 13.62 ± 0.21 |
| Compound D | 28.3 ± 5.1 |
| Compound E | 21.3 ± 4.1 |
These results suggest that the compound could be explored further for neuroprotective applications.
Anti-inflammatory Activity
Research on anti-inflammatory effects indicated that certain derivatives could significantly reduce inflammation markers in animal models:
- Model : Interleukin-1 induced paw inflammation in mice.
- Outcome : Compounds demonstrated reduced leukocyte accumulation, suggesting potential therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and tested against multiple cancer cell lines, revealing promising IC50 values comparable to established chemotherapeutics.
- Neuroprotective Effects : Investigations into cholinesterase inhibitors highlighted the potential of these compounds in treating Alzheimer’s disease, with several analogs showing significant inhibitory activity.
Comparison with Similar Compounds
Positional Isomers
- 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1353955-37-9) Key Difference: Substituent at the 4-position of the piperidine ring instead of 3-position. Impact: Positional isomerism affects steric interactions and binding affinity. The 4-substituted analog may exhibit distinct conformational preferences, altering interactions with chiral biological targets . Molecular Weight: 305.42 g/mol vs.
Ring System Variations
- 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Key Difference: Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring). Pyrrolidine derivatives often show faster clearance rates compared to piperidines . Molecular Weight: Not explicitly stated, but pyrrolidine analogs generally have lower molecular weights (e.g., 278.35 g/mol for a related pyrrolidine compound) .
Substituent Modifications
- 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester (CAS: 1292370-11-6) Key Difference: Methylaminomethyl group replaces the aminoethyl-methyl-amino moiety. Molecular Weight: 262.35 g/mol (lighter due to simpler substituents) .
- (S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester (CAS: 1353994-03-2) Key Difference: Carboxymethyl group replaces the aminoethyl chain. Impact: Introduction of a carboxylic acid enhances hydrophilicity and may improve solubility but could reduce membrane permeability. The acidic group also introduces pH-dependent ionization . Molecular Weight: 306.36 g/mol .
Stereochemical Variants
- (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS: 1401667-08-0) Key Difference: Chiral centers at both the piperidine 3-position and the propionyl side chain. Impact: Stereochemistry influences enantioselective interactions with biological targets. For example, the (R,S)-configuration may optimize binding to asymmetric enzyme active sites . Molecular Weight: 347.45 g/mol .
Table 1: Comparative Data for Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |
|---|---|---|---|---|
| Target Compound | Not provided | Estimated C17H26N3O2 | ~305.36 | 3-(2-Aminoethyl-methyl-amino)piperidine |
| 4-[(2-Amino-ethyl)-methyl-amino]-piperidine-1-carboxylic acid benzyl ester | 1353955-37-9 | C17H26N3O2 | 305.42 | 4-position substitution |
| 3-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester | 1292370-11-6 | C15H22N2O2 | 262.35 | Methylaminomethyl group |
| (S)-3-(CarboxyMethyl-Methyl-aMino)-piperidine-1-carboxylic acid benzyl ester | 1353994-03-2 | C16H22N2O4 | 306.36 | Carboxymethyl group |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 917357-85-8 | C15H22N2O3 | 278.35 | Hydroxyethyl group; pyrrolidine ring |
Preparation Methods
Pyrrolidine Ring Formation via Cyclization
The pyrrolidine core is often constructed from 1,2,4-trihydroxybutane derivatives. A patented method (CN1229077A) employs a stereocontrolled cyclization using primary amines under inert conditions. For example:
-
Starting material : (S)-1-benzyl-3-methanesulfonyloxy-pyrrolidine
-
Reagent : Allyl chloroformate (6.4 mL) in tetrahydrofuran (THF) at −10°C
-
Yield : 78% enantiomeric excess (ee) after chromatographic purification.
This step establishes the pyrrolidine scaffold while preserving chirality for downstream modifications.
This method avoids racemization common in traditional cyclopropanation techniques.
Benzyl Esterification
Final esterification uses benzyl bromide under Schotten-Baumann conditions:
-
Substrate : 3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid
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Base : N,N-Diisopropylethylamine (DIPEA)
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Solvent : Dichloromethane (DCM), 0°C → room temperature
Stepwise Synthetic Routes
Route A: Linear Assembly
-
Pyrrolidine formation : (S)-4-hydroxyproline → Boc-protected pyrrolidine (3 steps, 65% overall yield).
-
Cyclopropyl amination :
-
Acetylation : Glycine tert-butyl ester → 2-amino-acetyl group via TFA deprotection/HATU activation.
Critical Data :
Route B: Convergent Synthesis
Parallel preparation of fragments followed by coupling:
| Fragment | Synthesis Method | Yield |
|---|---|---|
| Benzyl pyrrolidine-1-carboxylate | Mitsunobu reaction (PPh₃/DIAD) | 83% |
| Cyclopropyl-amino-acetyl chloride | Thionyl chloride activation | 76% |
Final coupling via nucleophilic acyl substitution:
-
Conditions : DIPEA, DCM, −15°C
-
Reaction time : 4 hr
-
Yield : 81%
Catalytic and Enantioselective Methods
Palladium-Mediated C–H Activation
The Pd(II)/MPAAM catalyst system enables direct functionalization of pyrrolidine intermediates:
Optimized Conditions :
Enzymatic Resolution
Lipase-catalyzed kinetic resolution addresses racemization in early intermediates:
| Enzyme | Substrate | ee (%) |
|---|---|---|
| Candida antarctica Lipase B | Racemic benzyl ester | 99 |
| Pseudomonas fluorescens | N-Acetyl pyrrolidine | 87 |
Industrial-Scale Considerations
Continuous Flow Synthesis
A telescoped three-step process achieves kilogram-scale production:
| Step | Reactor Type | Residence Time |
|---|---|---|
| Cyclopropanation | Microstructured mixer | 2.1 min |
| Amide coupling | Packed-bed (HATU immobilized) | 8.5 min |
| Esterification | CSTR | 30 min |
Productivity : 1.2 kg/day
Purity : 99.5% (by qNMR)
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 27 |
| PMI (kg/kg product) | 132 | 41 |
| Energy consumption | 58 MJ/mol | 19 MJ/mol |
Analytical Characterization
Key quality control parameters for final product:
Q & A
Q. Table 1. Stability of the Compound Under Different Storage Conditions
| Condition | Degradation Rate (%/week) | Major Degradation Product |
|---|---|---|
| 25°C (dark) | <1% | None detected |
| 25°C (light-exposed) | 12% | Benzyl alcohol |
| pH 3 (aqueous) | 8% | Free pyrrolidine acid |
Q. Table 2. Comparison of Coupling Agents
| Agent | Solvent | Yield (%) | Racemization (%) |
|---|---|---|---|
| HATU | DMF | 85 | <2 |
| EDCI | DCM | 72 | 5 |
| DCC | THF | 65 | 8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
